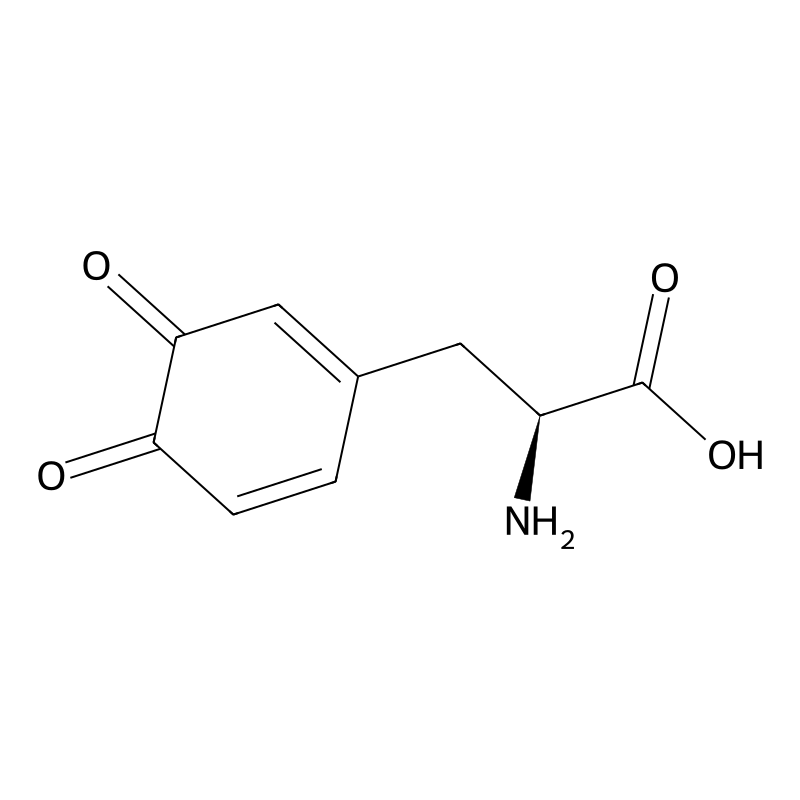Dopaquinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor Molecule:
Dopaquinone is formed through the oxidation of L-tyrosine by the enzyme tyrosinase. This reaction serves as the initial step in the melanogenesis pathway, making dopaquinone a vital precursor molecule for melanin synthesis .
Branching Point:
Dopaquinone acts as a branching point, dictating the type of melanin produced. It can undergo two main pathways:
- Eumelanin Pathway: In the absence of thiol compounds like cysteine and glutathione, dopaquinone undergoes a series of reactions, ultimately leading to the formation of eumelanin, the brown-to-black pigment responsible for skin, hair, and eye color .
- Pheomelanin Pathway: When thiol compounds are present, dopaquinone reacts with them, leading to the production of pheomelanin, the yellow-to-reddish-brown pigment found in individuals with lighter hair and skin tones .
Research Significance:
Understanding the role of dopaquinone in melanogenesis is crucial for various scientific research areas, including:
- Skin Cancer: Studying how dopaquinone levels and interactions influence melanin production can help researchers develop strategies for preventing and treating skin cancer .
- Cosmetics and Dermatology: Research on dopaquinone and its impact on melanogenesis is vital for developing safe and effective skin lightening and tanning products .
- Neurodegenerative Diseases: Recent studies suggest that dopaquinone modifications on protein tyrosine residues might be potential biomarkers for neurodegenerative diseases like Parkinson's and Alzheimer's .
Dopaquinone, also known as L-dopaquinone or o-dopaquinone, is a highly reactive compound that plays a crucial role in the biosynthesis of melanin. It is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and is formed through the enzymatic action of tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. The molecular formula of dopaquinone is C₉H₉NO₄, with a molecular weight of approximately 195.17 g/mol . This compound features an ortho-quinone structure, making it neurotoxic and reactive with various biological molecules .
Dopaquinone's primary function lies in melanin production. Within melanocytes, dopaquinone reacts with cysteine or undergoes rearrangement to form intermediates that eventually polymerize into melanin pigments [, ]. The type of melanin formed (pheomelanin or eumelanin) depends on the availability of cysteine and the specific enzymatic pathway involved. Melanin plays a vital role in protecting the skin from harmful ultraviolet radiation.
Dopaquinone participates in several key reactions during melanin biosynthesis:
- Formation from L-DOPA:
- Conversion to Leucodopachrome:
- Formation of Melanin:
Dopaquinone has significant biological implications:
- Melanogenesis: It is a critical precursor in the production of melanin, influencing skin and hair pigmentation.
- Neurotoxicity: Due to its reactive nature, dopaquinone can contribute to oxidative stress and has been associated with neurodegenerative diseases such as Parkinson's disease .
- Metabolic Disorders: Elevated levels of dopaquinone are linked to various metabolic disorders, including transient tyrosinemia and alkaptonuria .
Dopaquinone can be synthesized through several methods:
- Enzymatic Oxidation:
- The most common method involves the enzymatic oxidation of L-tyrosine or L-DOPA using tyrosinase.
- Chemical Synthesis:
- Dopaquinone can also be synthesized chemically through oxidation reactions involving phenolic compounds in the presence of oxidizing agents.
- Photochemical Methods:
- Some studies have explored photochemical methods for synthesizing dopaquinone from appropriate precursors under UV light conditions.
Dopaquinone has various applications:
- Cosmetics: It is utilized in formulations for skin pigmentation and tanning products due to its role in melanin production.
- Pharmaceuticals: Research is ongoing into its potential therapeutic effects, particularly concerning neurodegenerative diseases.
- Biochemical Research: Dopaquinone serves as a model compound for studying quinonoid chemistry and its biological implications.
Studies investigating the interactions of dopaquinone include:
- Protein Interactions: Dopaquinone can react with thiol groups in proteins, leading to modifications that may affect protein function.
- Neurotoxicity Studies: Research has focused on how dopaquinone interacts with neuronal cells, contributing to oxidative stress and cell death pathways associated with neurodegenerative conditions .
Dopaquinone shares structural similarities with other compounds involved in melanin biosynthesis and related pathways. Below are some comparable compounds:
| Compound Name | Structure Type | Role in Melanin Biosynthesis | Unique Features |
|---|---|---|---|
| L-Tyrosine | Amino Acid | Precursor for L-DOPA | Essential amino acid |
| L-DOPA | Amino Acid | Precursor for dopaquinone | Neurotransmitter precursor |
| Dopachrome | Quinonoid | Intermediate in melanin synthesis | Orange-red pigment |
| Leucodopachrome | Quinonoid | Intermediate leading to eumelanin | Forms from dopaquinone |
Dopaquinone's uniqueness lies in its highly reactive ortho-quinone structure, which distinguishes it from other compounds that participate in similar metabolic pathways while also contributing significantly to neurotoxicity and pigmentation processes .








